molecular formula C12H12O4 B8185432 cis-2-Benzyloxycarbonylcyclopropanecarboxylic acid

cis-2-Benzyloxycarbonylcyclopropanecarboxylic acid

Cat. No.: B8185432
M. Wt: 220.22 g/mol
InChI Key: PVARIGOXRLDYSP-ZJUUUORDSA-N
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Description

cis-2-Benzyloxycarbonylcyclopropanecarboxylic acid is an organic compound with the molecular formula C12H12O4. It is a cyclopropane derivative featuring a benzyloxycarbonyl group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Benzyloxycarbonylcyclopropanecarboxylic acid typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the benzyloxycarbonyl group. One common method involves the reaction of a suitable cyclopropane precursor with benzyl chloroformate under basic conditions to introduce the benzyloxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

cis-2-Benzyloxycarbonylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of cyclopropylamines.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

cis-2-Benzyloxycarbonylcyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-Benzyloxycarbonylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • trans-2-Benzyloxycarbonylcyclopropanecarboxylic acid
  • cis-2-Benzyloxycarbonylcyclopropanecarboxamide
  • cis-2-Benzyloxycarbonylcyclopropanecarboxylate

Uniqueness

cis-2-Benzyloxycarbonylcyclopropanecarboxylic acid is unique due to its specific cis-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interactions with other molecules, making it valuable for stereoselective synthesis and applications in medicinal chemistry.

Properties

IUPAC Name

(1R,2S)-2-phenylmethoxycarbonylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVARIGOXRLDYSP-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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